molecular formula C23H23N5O3 B12757372 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-7-(4-methylphenyl)-8-(phenylmethyl)-, hydrate CAS No. 96885-59-5

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-7-(4-methylphenyl)-8-(phenylmethyl)-, hydrate

Cat. No.: B12757372
CAS No.: 96885-59-5
M. Wt: 417.5 g/mol
InChI Key: HACQDDATJNJBDK-UHFFFAOYSA-N
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Description

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-7-(4-methylphenyl)-8-(phenylmethyl)-, hydrate is a complex organic compound that belongs to the class of imidazopurines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-7-(4-methylphenyl)-8-(phenylmethyl)-, hydrate typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the imidazopurine core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of methyl, phenyl, and other substituents through nucleophilic or electrophilic substitution reactions.

    Hydration: Addition of water molecules to form the hydrate form of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-7-(4-methylphenyl)-8-(phenylmethyl)-, hydrate can undergo various chemical reactions, including:

    Oxidation: Conversion to oxidized derivatives using oxidizing agents.

    Reduction: Reduction of specific functional groups using reducing agents.

    Substitution: Replacement of substituents with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted imidazopurines.

Scientific Research Applications

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-7-(4-methylphenyl)-8-(phenylmethyl)-, hydrate has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacological agent due to its biological activity.

    Biology: Study of its effects on cellular processes and molecular pathways.

    Materials Science: Exploration of its properties for use in advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of 1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-7-(4-methylphenyl)-8-(phenylmethyl)-, hydrate involves interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Inhibition of key enzymes involved in metabolic pathways.

    Receptor Binding: Binding to specific receptors to modulate cellular signaling.

    DNA/RNA Interaction: Interaction with nucleic acids to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione: A simpler analog without additional substituents.

    1,3-Dimethyl-7-(4-methylphenyl)-8-(phenylmethyl)-imidazopurine: A compound with similar substituents but lacking the hydrate form.

Uniqueness

1H-Imidazo(2,1-f)purine-2,4(3H,8H)-dione, 1,3-dimethyl-7-(4-methylphenyl)-8-(phenylmethyl)-, hydrate is unique due to its specific combination of substituents and the presence of the hydrate form, which may influence its chemical properties and biological activity.

Properties

CAS No.

96885-59-5

Molecular Formula

C23H23N5O3

Molecular Weight

417.5 g/mol

IUPAC Name

6-benzyl-2,4-dimethyl-7-(4-methylphenyl)purino[7,8-a]imidazole-1,3-dione;hydrate

InChI

InChI=1S/C23H21N5O2.H2O/c1-15-9-11-17(12-10-15)18-14-28-19-20(25(2)23(30)26(3)21(19)29)24-22(28)27(18)13-16-7-5-4-6-8-16;/h4-12,14H,13H2,1-3H3;1H2

InChI Key

HACQDDATJNJBDK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CN3C4=C(N=C3N2CC5=CC=CC=C5)N(C(=O)N(C4=O)C)C.O

Origin of Product

United States

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